molecular formula C12H14N2O2 B14676879 Benzamide, 5-amino-N,N-dimethyl-2-(2-propynyloxy)- CAS No. 30533-84-7

Benzamide, 5-amino-N,N-dimethyl-2-(2-propynyloxy)-

Cat. No.: B14676879
CAS No.: 30533-84-7
M. Wt: 218.25 g/mol
InChI Key: NUOIQFHCMUFAHH-UHFFFAOYSA-N
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Description

Benzamide, 5-amino-N,N-dimethyl-2-(2-propynyloxy)- is an organic compound with a complex structure that includes an amide group, an amino group, and a propynyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 5-amino-N,N-dimethyl-2-(2-propynyloxy)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with dimethylamine in the presence of a dehydrating agent such as thionyl chloride.

    Introduction of the Amino Group: The amino group can be introduced through a nitration reaction followed by reduction. For example, nitration of the benzamide core with nitric acid followed by reduction with a suitable reducing agent like tin(II) chloride.

    Attachment of the Propynyloxy Group: The propynyloxy group can be introduced via an etherification reaction. This involves reacting the amino-substituted benzamide with propargyl alcohol in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of Benzamide, 5-amino-N,N-dimethyl-2-(2-propynyloxy)- may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 5-amino-N,N-dimethyl-2-(2-propynyloxy)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the propynyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction can yield amines or alcohols.

    Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Benzamide, 5-amino-N,N-dimethyl-2-(2-propynyloxy)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, 5-amino-N,N-dimethyl-2-(2-propynyloxy)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N,N-Dimethylbenzamide: A derivative with two methyl groups attached to the nitrogen atom.

    5-Aminobenzamide: A derivative with an amino group attached to the benzamide core.

Uniqueness

Benzamide, 5-amino-N,N-dimethyl-2-(2-propynyloxy)- is unique due to the presence of the propynyloxy group, which imparts distinct chemical properties and reactivity compared to other benzamide derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

30533-84-7

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

5-amino-N,N-dimethyl-2-prop-2-ynoxybenzamide

InChI

InChI=1S/C12H14N2O2/c1-4-7-16-11-6-5-9(13)8-10(11)12(15)14(2)3/h1,5-6,8H,7,13H2,2-3H3

InChI Key

NUOIQFHCMUFAHH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)N)OCC#C

Origin of Product

United States

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